molecular formula C20H28N2O2 B11163978 1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11163978
M. Wt: 328.4 g/mol
InChI Key: AYBIRXHGICIHTM-UHFFFAOYSA-N
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Description

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by a cyclohexyl group, a pyrrolidine ring, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclohexyl Group: This step involves the addition of a cyclohexyl group to the pyrrolidine ring, often through a substitution reaction.

    Attachment of the Trimethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl and trimethylphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in substitution reactions.

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide is unique due to the presence of the trimethylphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-cyclohexyl-5-oxo-N-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H28N2O2/c1-13-9-14(2)19(15(3)10-13)21-20(24)16-11-18(23)22(12-16)17-7-5-4-6-8-17/h9-10,16-17H,4-8,11-12H2,1-3H3,(H,21,24)

InChI Key

AYBIRXHGICIHTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC(=O)N(C2)C3CCCCC3)C

Origin of Product

United States

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